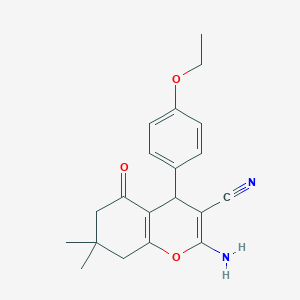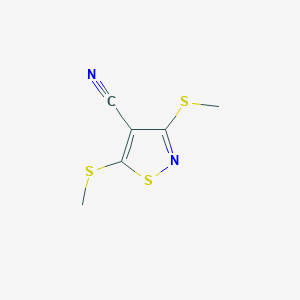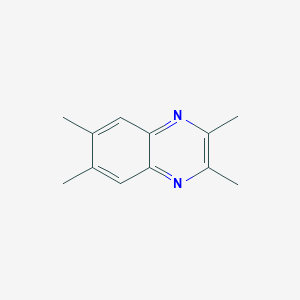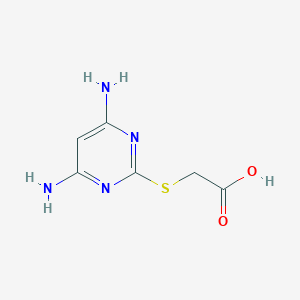
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as EPCG, is a novel compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been the subject of extensive research in recent years.
作用機序
The exact mechanism of action of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also modulates various signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are involved in cancer cell survival and proliferation. Additionally, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of oxidative stress markers, such as malondialdehyde. It also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. Additionally, its relatively simple synthesis method and low cost make it an attractive target for further research. However, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has some limitations, including its poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Moreover, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of novel drug formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Moreover, more studies are needed to explore its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, the elucidation of its mechanism of action and identification of its molecular targets may provide insights into the development of new therapeutic strategies.
合成法
The synthesis of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multistep process that begins with the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form a β-enaminonitrile. The resulting compound is then treated with 2,3-dimethyl-1,4-naphthoquinone in the presence of piperidine to yield the desired product, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
科学的研究の応用
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In vitro studies have demonstrated that 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
特性
CAS番号 |
5282-72-4 |
|---|---|
製品名 |
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H22N2O3/c1-4-24-13-7-5-12(6-8-13)17-14(11-21)19(22)25-16-10-20(2,3)9-15(23)18(16)17/h5-8,17H,4,9-10,22H2,1-3H3 |
InChIキー |
DHFHPYAMOLEBRQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

